4-(2-Methylpyrimidin-5-yl)phenol
Description
4-(2-Methylpyrimidin-5-yl)phenol is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methyl group at the 2-position and linked to a phenolic hydroxyl group via a phenyl moiety. Its structure combines the electron-rich pyrimidine system with the polar phenolic group, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
CAS No. |
193885-92-6 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(2-methylpyrimidin-5-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c1-8-12-6-10(7-13-8)9-2-4-11(14)5-3-9/h2-7,14H,1H3 |
InChI Key |
ZLXLJYPAHLTLAT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)O |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)O |
Synonyms |
Phenol, 4-(2-methyl-5-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent differences:
Key Observations :
- Substituent Position: The 2-methyl group on the pyrimidine ring in this compound may enhance steric stability compared to unsubstituted pyrimidines, similar to 6-methyl derivatives in and .
- Hydrogen Bonding: Unlike N-(2-Fluorophenyl)-... (), which lacks strong hydrogen bonds, the phenolic -OH in the target compound could facilitate intermolecular interactions, improving solubility or crystal packing.
Physicochemical Properties
- Solubility: The phenolic -OH group in this compound likely increases aqueous solubility compared to non-polar analogues like 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-... (), where bulky substituents dominate.
- Lipophilicity : The methyl group on pyrimidine may moderately enhance lipophilicity, but less so than the benzyloxy groups in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
